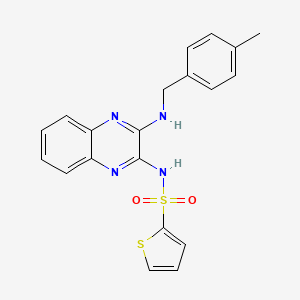

N-(3-((4-methylbenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Description

N-(3-((4-Methylbenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a quinoxaline core substituted with a 4-methylbenzylamino group and a thiophene-2-sulfonamide moiety. Quinoxaline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and receptor modulation properties. The thiophene sulfonamide group enhances solubility and may facilitate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-[3-[(4-methylphenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-14-8-10-15(11-9-14)13-21-19-20(23-17-6-3-2-5-16(17)22-19)24-28(25,26)18-7-4-12-27-18/h2-12H,13H2,1H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKZINSSPFJYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-methylbenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated quinoxaline intermediate in the presence of a palladium catalyst.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group on the quinoxaline with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl chloride can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview:

- Starting Materials : Quinoxaline derivatives, thiophene sulfonyl chlorides.

- Reagents : Base (e.g., triethylamine), solvents (e.g., DMF).

- Yield : Generally ranges from 60% to 90%, depending on the specific reaction conditions employed.

Antibacterial Activity

Quinoxaline sulfonamides have shown notable antibacterial properties against various strains of bacteria. A study demonstrated that derivatives of quinoxaline sulfonamides exhibited varying degrees of antibacterial activity, with some compounds showing significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | 15 mm | 12 mm |

| Compound B | 20 mm | 18 mm |

Antileishmanial Activity

Research indicates that certain quinoxaline sulfonamide derivatives exhibit antileishmanial activity, with some compounds demonstrating IC50 values comparable to standard treatments such as amphotericin B. For instance, one derivative displayed an IC50 of 3.1 µM against Leishmania species.

Antitumor Activity

Quinoxaline derivatives have been investigated for their potential as antitumor agents. A specific study highlighted the ability of N-(3-((4-methylbenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide to inhibit cancer cell proliferation in vitro, particularly in human lung cancer cell lines (A549 and H460). The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth.

Structure-Activity Relationship (SAR)

The effectiveness of N-(3-((4-methylbenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is influenced by its structural components. Modifications to the quinoxaline ring or the sulfonamide group can significantly alter its biological activity.

Key Findings:

- Electron-donating groups (EDGs), such as methyl or methoxy, tend to enhance antibacterial activity.

- Electron-withdrawing groups (EWGs), such as nitro groups, can reduce activity.

Case Studies

Several case studies have documented the synthesis and biological evaluation of quinoxaline sulfonamides:

- Study on Antibacterial Properties : A series of synthesized quinoxaline sulfonamides were tested against common bacterial strains, revealing structure-dependent activity patterns.

- Antileishmanial Study : A novel derivative was tested against Leishmania parasites, showing promising results that warrant further investigation into its mechanism of action.

- Antitumor Evaluation : The compound's efficacy was assessed in various cancer cell lines, demonstrating significant cytotoxic effects that suggest its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-((4-methylbenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to competitive inhibition .

Comparison with Similar Compounds

Research Findings and Gaps

- Cytotoxicity Data: No direct SRB assay results are available for the target compound, but analogous quinoxaline sulfonamides show IC₅₀ values in the micromolar range against cancer cell lines .

- Structural Disorder : highlights conformational disorder in the SO₂ group, a feature that may also apply to the target compound, influencing its binding dynamics .

- Therapeutic vs. Agricultural Use : Unlike pesticidal sulfonamides (), the target compound’s design avoids electrophilic triazine groups, reducing off-target toxicity in mammals .

Biological Activity

N-(3-((4-methylbenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by:

- Quinoxaline moiety : Known for its role in various biological activities.

- Thiophene ring : Contributes to the electronic properties and biological interactions.

- Sulfonamide group : Enhances solubility and bioavailability.

Synthesis methods for this compound have been explored extensively, with one notable approach being a one-pot synthesis using readily available starting materials. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Research indicates that N-(3-((4-methylbenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide may act as an inhibitor of critical kinase enzymes involved in cancer signaling pathways. Specifically, it has shown potential in inhibiting:

- Fibroblast Growth Factor Receptor 3 (FGFR3) : Involved in tumor development.

- Phosphatidylinositol 3-Kinase (PI3K) pathways: Critical for cell growth and survival, with dysregulation linked to various malignancies.

Studies have demonstrated that compounds in this class can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting these pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Research evaluating its efficacy against various pathogens has shown:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.

- Significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with results from time-kill assays confirming its bactericidal properties .

Summary of Biological Activities

Case Studies

-

Inhibition of Cancer Cell Viability :

A study involving A431 human epidermoid carcinoma cells demonstrated that derivatives similar to N-(3-((4-methylbenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide significantly inhibited cell viability compared to non-tumorigenic cells (HaCaT). The most active derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin . -

Antimicrobial Efficacy :

A comparative study on various derivatives indicated that N-(3-((4-methylbenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide displayed superior antimicrobial activity against several strains, reinforcing its potential as a therapeutic agent in infectious diseases .

Q & A

Basic Research Question

- Cell lines : Human liver carcinoma (HEPG2) is widely used due to demonstrated sensitivity (IC50 = 15.6–26.8 mmol L⁻¹ vs. doxorubicin IC50 = 71.8 mmol L⁻¹) .

- Assay protocols :

- Data normalization : Include positive controls (e.g., doxorubicin) and vehicle-treated cells to account for solvent toxicity.

How do structural modifications at the quinoxaline and sulfonamide moieties impact biological activity?

Advanced Research Question

- Substituent effects :

- R1 (quinoxaline) : Electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation, while bulky groups (e.g., 4-methylbenzyl) improve membrane permeability .

- R2 (sulfonamide) : Fluorination (e.g., 4-fluoro substitution) increases metabolic stability and target affinity (IR = 6.97 ± 0.67 vs. 19.73 ± 18.53 for non-fluorinated analogs) .

- R1 (quinoxaline) : Electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation, while bulky groups (e.g., 4-methylbenzyl) improve membrane permeability .

- Methodological approach :

How can crystallographic data resolve discrepancies in reported cytotoxicity values?

Advanced Research Question

- Crystallographic validation : Use X-ray diffraction (e.g., SHELXL refinement) to confirm molecular conformation and hydrogen-bonding patterns, which influence target interactions .

- Data reconciliation : Compare crystal structures with computational models to identify conformational outliers. For example, disordered oxygen atoms in sulfonamide groups (occupancy = 0.578 vs. 0.422) may explain variability in activity .

- Reproducibility : Standardize assay conditions (e.g., cell passage number, irradiation dose) and validate purity via HPLC (>95%).

What experimental designs are optimal for studying its radiosensitizing effects in combination therapies?

Advanced Research Question

- Dosing schedule : Pre-treatment with the compound (e.g., 24 hr prior to irradiation) to allow cellular uptake and target engagement .

- Mechanistic studies :

- DNA damage assays : γ-H2AX immunofluorescence to quantify double-strand breaks.

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation.

- In vivo models : Xenograft studies with HEPG2-derived tumors, monitoring tumor volume and survival post-combination therapy.

How can researchers address contradictions in reported IC50 values across studies?

Advanced Research Question

- Source analysis : Compare cell line authenticity (STR profiling), assay duration, and compound solubility (e.g., DMSO concentration ≤0.1%).

- Meta-analysis : Pool data from multiple studies (e.g., 15.6–26.8 mmol L⁻¹ for HEPG2 ) and apply statistical models (e.g., random-effects) to account for inter-lab variability.

- Cross-validation : Replicate key studies using orthogonal assays (e.g., ATP-based viability vs. clonogenic survival).

What computational tools are recommended for predicting off-target interactions?

Advanced Research Question

- Target profiling : Use SwissTargetPrediction or SEA to identify potential kinases, GPCRs, or ion channels.

- Molecular dynamics (MD) : Simulate binding stability to ADAM17 or PI3K isoforms (e.g., using GROMACS) to assess selectivity .

- Toxicity prediction : ADMETlab 2.0 to estimate hepatotoxicity risks, leveraging structural analogs (e.g., 4-fluoro derivatives with lower IR values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.